Trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate
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Overview
Description
Coenzyme A trilithium salt dihydrate: is a derivative of coenzyme A, an essential cofactor in various biochemical reactions. It plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. The compound is often used in research and industrial applications due to its ability to facilitate enzymatic acetyl transfer reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Coenzyme A trilithium salt dihydrate is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including the phosphorylation of pantothenate, the addition of cysteine, and the final formation of coenzyme A .
Industrial Production Methods: Industrial production of coenzyme A trilithium salt dihydrate typically involves fermentation processes using microorganisms such as yeast. The compound is then extracted and purified through various chromatographic techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Coenzyme A trilithium salt dihydrate undergoes several types of chemical reactions, including:
Oxidation: The sulfhydryl group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to sulfhydryl groups.
Substitution: The acyl group can be substituted with other acyl groups in enzymatic reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Enzymes such as acetyltransferases and acyltransferases.
Major Products Formed:
Acetyl-CoA: Formed through the acetylation of coenzyme A.
Malonyl-CoA: Formed through the carboxylation of acetyl-CoA.
Scientific Research Applications
Chemistry: Coenzyme A trilithium salt dihydrate is used in the synthesis and oxidation of fatty acids. It acts as a cofactor in various enzymatic reactions, facilitating the transfer of acyl groups .
Biology: In biological research, the compound is used to study metabolic pathways involving fatty acids and carboxylic acids. It is also used in the study of enzyme mechanisms and functions .
Medicine: Coenzyme A trilithium salt dihydrate is used in medical research to study metabolic disorders and their treatments. It is also used in the development of diagnostic assays for various diseases .
Industry: In industrial applications, the compound is used in the production of pharmaceuticals and other biochemicals. It is also used in the development of diagnostic kits and reagents .
Mechanism of Action
Coenzyme A trilithium salt dihydrate exerts its effects by participating in the transport of acyl groups and activating carbonyl groups in the tricarboxylic acid cycle and fatty acid metabolism. It acts as a cofactor for various enzymes, facilitating enzymatic acetyl transfer reactions. The compound’s sulfhydryl group forms thioesters with acyl groups, producing acyl-CoA derivatives .
Comparison with Similar Compounds
- Acetyl coenzyme A trisodium salt
- Coenzyme A sodium salt hydrate
- Malonyl coenzyme A lithium salt
- Oxidized coenzyme A lithium salt
Uniqueness: Coenzyme A trilithium salt dihydrate is unique due to its trilithium salt form, which enhances its stability and solubility in aqueous solutions. This makes it particularly useful in various biochemical and industrial applications .
Properties
IUPAC Name |
trilithium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMAJVUGLWJGOO-UHFFFAOYSA-K |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37Li3N7O18P3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
821.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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